molecular formula C25H25N3O5S B6486659 N-{4-[N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamido]phenyl}acetamide CAS No. 867041-07-4

N-{4-[N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamido]phenyl}acetamide

Cat. No.: B6486659
CAS No.: 867041-07-4
M. Wt: 479.5 g/mol
InChI Key: CYNOAYUTMKJZBF-UHFFFAOYSA-N
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Description

This compound features a fluorenylidene moiety linked to a methanesulfonamide group via a 2-hydroxypropyl chain, which is further connected to a phenylacetamide group. Its structural complexity enables diverse interactions in chemical and biological systems. Applications span medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., organic electronics) .

Properties

IUPAC Name

N-[4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-methylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-17(29)26-18-11-13-19(14-12-18)28(34(2,31)32)15-20(30)16-33-27-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,30H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNOAYUTMKJZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fluorenylidene/Methanesulfonamide Moieties

N-Benzyl-N-(3-{[(9H-Fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide
  • Key Differences : Benzyl substitution instead of phenylacetamide.
  • Properties : Exhibits anticancer activity via enzyme inhibition (e.g., kinase targets). The benzyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the phenylacetamide variant .
  • Molecular Weight : 436.53 g/mol (vs. target compound’s ~450–460 g/mol estimated range) .
N-(3-{[(9H-Fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-isopentylmethanesulfonamide
  • Key Differences : Isopentyl substitution replaces benzyl/phenyl groups.
  • Properties : Greater selectivity for cancer cell lines due to branched alkyl chain, which may reduce off-target interactions .
Compound Name Molecular Formula Key Features Biological Activity
Target Compound C₂₆H₂₅N₃O₅S Fluorenylidene, methanesulfonamide Anticancer, enzyme inhibition
N-Benzyl variant C₂₄H₂₄N₂O₄S Benzyl substitution Moderate anticancer activity
N-Isopentyl variant C₂₂H₂₈N₂O₄S Branched alkyl chain Enhanced cancer selectivity

Fluorenyl Acetamides with Substituent Variations

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide
  • Key Differences : Dual fluorination at positions 3 and 7 on the fluorene ring.
  • Properties: Fluorine atoms increase electronegativity and metabolic stability.
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide
  • Key Differences : Nitro and fluoro substituents at positions 7 and 3.
  • Properties : Nitro group enhances redox activity, enabling DNA intercalation and antibacterial effects. Fluoro substitution improves bioavailability .
Compound Name Substituents Unique Properties Applications
Target Compound None Planar fluorenylidene core Broad-spectrum bioactivity
3,7-Difluoro variant 3-F, 7-F High stability, photodynamic potential Materials science, oncology
7-Fluoro-3-nitro variant 7-F, 3-NO₂ DNA interaction, redox activity Antimicrobial, anticancer

Compounds with Alternative Aromatic Systems

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide
  • Key Differences : Acridine replaces fluorenylidene.
  • Properties : Acridine’s planar structure intercalates into DNA, making it potent against topoisomerase-driven cancers. Nitro group contributes to oxidative stress in cells .
2-(Biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide
  • Key Differences : Biphenyl and fluorene linked via acetamide.
  • Properties : Extended conjugation improves luminescence for OLED applications. Biphenyl enhances π-π stacking in crystal structures .
Compound Name Aromatic System Key Advantages Domain
Target Compound Fluorenylidene Rigid, biointeractive core Medicinal chemistry
Acridine variant Acridine DNA intercalation Anticancer therapeutics
Biphenyl variant Biphenyl-fluorene Luminescent properties Organic electronics

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